molecular formula C15H11NO3 B8808265 Methyl 4-(1,3-benzoxazol-2-yl)benzoate CAS No. 20000-53-7

Methyl 4-(1,3-benzoxazol-2-yl)benzoate

Cat. No. B8808265
CAS RN: 20000-53-7
M. Wt: 253.25 g/mol
InChI Key: KDKBWBVNDADEON-UHFFFAOYSA-N
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Patent
US07091217B2

Procedure details

A solution of (2-hydroxyphenyl)-terephthalamic acid methyl ester (0.35 g, 1.3 mmol) in polyphosphoric acid (˜5 mL) was heated to reflux for 3 h. The solution was cooled to 0° C., water added (100 mL) and solid K2CO3 introduced until pH 7–9 was attained. The residue was diluted with ethyl acetate (2×100 mL) and the organic extract dried (MgSO4), filtered and concentrated to give cyclized methyl 4-(benzoxazol-2-yl)-benzoate (0.15 g, 45%) as a beige powder. 1H NMR (CDCl3) δ 3.98 (s, 3H), 7.40 (m, 2H), 7.61 (m, 1H), 7.81 (m, 1H), 8.20 (d, 2H, J=7.8 Hz), 8.34 (d, 2H, J=7.8 Hz).
Name
(2-hydroxyphenyl)-terephthalamic acid methyl ester
Quantity
0.35 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[O:9])=[CH:6][C:5]=1C1C=CC=CC=1O.O.C([O-])([O-])=O.[K+].[K+]>C(OCC)(=O)C>[O:9]1[C:5]2[CH:6]=[CH:7][CH:11]=[CH:12][C:4]=2[N:10]=[C:8]1[C:7]1[CH:6]=[CH:5][C:4]([C:3]([O:2][CH3:1])=[O:20])=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
(2-hydroxyphenyl)-terephthalamic acid methyl ester
Quantity
0.35 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=O)N)C=C1)C1=C(C=CC=C1)O)=O
Name
polyphosphoric acid
Quantity
5 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
introduced until pH 7–9
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)C2=CC=C(C(=O)OC)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.